(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid natural occurrence
(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid natural occurrence
An In-depth Technical Guide to the Natural Occurrence of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, more commonly known as L-β-imidazolelactic acid, is a naturally occurring alpha-hydroxy acid. It is a significant metabolite derived from the essential amino acid L-histidine.[1][2] This compound is found across various biological systems, from microorganisms to mammals, and its presence in biological fluids can be indicative of specific metabolic states or conditions.[1][3] This guide provides a comprehensive overview of its biosynthesis, distribution in nature, physiological relevance, and the analytical methodologies employed for its detection and quantification, tailored for researchers and professionals in drug development and life sciences.
Section 1: Biosynthesis and Metabolic Pathway
The primary route for the formation of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid is through the catabolism of L-histidine. This metabolic conversion is a two-step process that occurs in both mammalian systems and various microorganisms, including gut microbiota.[1]
Step 1: Transamination of L-Histidine The pathway begins with the transamination of L-histidine, where the alpha-amino group is removed. This reaction is catalyzed by a histidine transaminase, yielding imidazole-pyruvate.
Step 2: Reduction of Imidazole-Pyruvate Subsequently, imidazole-pyruvate is reduced to (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid. This reduction is carried out by an oxidoreductase enzyme, often utilizing NAD(P)H as a cofactor.
Interestingly, this pathway is reversible in certain microorganisms. Some bacteria, such as specific strains of Pseudomonas, can utilize imidazolelactic acid as a sole source of carbon and energy by converting it back to imidazole-pyruvate and then to L-histidine.[1] The activity of imidazole-lactate-NADP oxidoreductase has been demonstrated in cell-free extracts of these organisms.[1]
Caption: Biosynthetic pathway from L-Histidine.
Section 2: Natural Distribution and Occurrence
(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid has been identified in a diverse range of organisms, highlighting its role as a conserved metabolite.
Mammalian Systems
In mammals, this compound is a normal constituent of urine, arising from histidine metabolism.[1][3] Its excretion can be influenced by dietary histidine intake and certain physiological states.[3]
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Pregnancy: Urinary levels of imidazolelactic acid have been observed to increase significantly during pregnancy.[3]
-
Disease States: Elevated urinary excretion is associated with the rare genetic disorder histidinemia, which is caused by a deficiency of the enzyme histidase.[4] It has also been suggested as a potential indicator for deficiencies in folic acid and vitamin B12.[3]
-
Tissue Distribution: The Human Metabolome Database (HMDB) indicates its presence in tissues such as the placenta and prostate, and within the cytoplasm at a cellular level.[5]
Microorganisms
Microorganisms, particularly those in the gut, play a crucial role in histidine metabolism and the production of its derivatives.
-
Escherichia coli : Imidazolelactic acid is a known metabolite of E. coli.[2][5]
-
Pseudomonas : Certain non-fluorescent Pseudomonads can utilize imidazolelactic acid for growth.[1]
-
Bifidobacterium breve : Metabolomic analysis of co-cultures has identified imidazolelactic acid as one of the metabolites produced, alongside other aromatic lactic acids.[6]
Other Organisms
The compound's presence is not limited to mammals and microbes. It has also been reported in:
-
Plants: Phaseolus vulgaris (common bean) and Vitis vinifera (grape).[2][7]
-
Insects: Drosophila melanogaster (fruit fly).[2]
-
Marine Life: Hippospongia communis (marine sponge).[7]
-
Fungi: Saccharomyces cerevisiae.[2]
Table 1: Summary of Natural Occurrence
| Kingdom | Organism/System | Location/Context | Reference(s) |
| Animalia | Mammals (Humans) | Urine, Placenta, Prostate | [1][3][5] |
| Drosophila melanogaster | Whole organism | [2] | |
| Hippospongia communis | Whole organism | [7] | |
| Plantae | Phaseolus vulgaris | Tissues | [7] |
| Vitis vinifera | Tissues | [2] | |
| Fungi | Saccharomyces cerevisiae | Cells | [2] |
| Bacteria | Escherichia coli | Cells/Metabolome | [2][5] |
| Pseudomonas sp. | Cells/Metabolome | [1] | |
| Bifidobacterium breve | Cell co-culture | [6] |
Section 3: Physiological Significance and Biological Activity
While extensive research has focused on other histidine metabolites like histamine and imidazole propionic acid, studies on L-β-imidazolelactic acid are less common. However, existing evidence points to its involvement in metabolic regulation and oxidative stress.
One study investigated its effect on oxidative stress parameters in the cerebral cortex of young rats.[4] The results suggested a dual role: at high concentrations (5-10 mM), it exhibited antioxidant effects by reducing chemiluminescence, whereas at lower concentrations (0.5-1 mM), it appeared to have a pro-oxidant effect.[4] This concentration-dependent activity underscores the complexity of its physiological function and warrants further investigation.
It is critical to distinguish (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid from imidazole propionic acid (ImP), another gut microbiota-derived metabolite of histidine. ImP has been more extensively studied and linked to impaired insulin signaling and an increased risk of type 2 diabetes and cardiovascular disease.[8][9][10] While both are products of histidine metabolism, their biosynthetic pathways and physiological impacts differ significantly.
Section 4: Analytical Methodologies
The accurate detection and quantification of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid in complex biological matrices are essential for understanding its metabolic role. The primary analytical techniques employed are chromatography-based methods coupled with mass spectrometry.
Caption: General workflow for analyzing imidazolelactic acid.
Experimental Protocol: Quantification in Urine using LC-MS/MS
This protocol provides a generalized, self-validating methodology for the quantification of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid. The use of a stable isotope-labeled internal standard is crucial for ensuring accuracy by correcting for matrix effects and variations in instrument response.
1. Materials and Reagents:
-
(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₃-¹⁵N₂-L-β-imidazolelactic acid)
-
LC-MS grade water, acetonitrile, and formic acid
-
Urine samples (stored at -80°C)
2. Preparation of Standards and Internal Standard Solution:
-
Prepare a 1 mg/mL stock solution of the analytical standard in water.
-
Perform serial dilutions to create calibration standards ranging from 1 nM to 50 µM.
-
Prepare a working internal standard (IS) solution at 1 µM in 50:50 acetonitrile:water.
3. Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.
-
In a 1.5 mL microcentrifuge tube, combine:
-
50 µL of urine supernatant
-
100 µL of the IS working solution (this high volume of organic solvent also serves to precipitate proteins).
-
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
HPLC System: A UHPLC system capable of binary gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-7 min: Hold at 98% B
-
7.1-9 min: Return to 2% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined by direct infusion of the standards.
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid is a conserved metabolite of L-histidine with a broad natural occurrence. Its biosynthesis is well-understood, and its presence in mammals, microorganisms, and other life forms points to a fundamental role in amino acid metabolism. While its physiological functions are still being fully elucidated, preliminary evidence suggests a role in modulating oxidative stress. Further research is needed to explore its potential as a biomarker for metabolic diseases and to fully understand its biological activities, distinguishing its effects from those of other related histidine metabolites. The robust analytical methods now available will be instrumental in advancing our knowledge of this intriguing molecule.
References
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BioCyc. (n.d.). imidazole-lactate degradation. Retrieved from [Link]
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PubChem. (n.d.). (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid. CID 440129. Retrieved from [Link]
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Semantic Scholar. (n.d.). Imidazole Lactic Acid—A Component of Normal Human Urine. Retrieved from [Link]
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PubChem. (n.d.). Imidazolelactic acid. CID 459122. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Imidazolelactic acid (HMDB0002320). Retrieved from [Link]
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PubChem. (n.d.). 2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid. CID 793. Retrieved from [Link]
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PubMed. (2005). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. Retrieved from [Link]
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Semantic Scholar. (n.d.). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Kinetics of imidazole propionate from orally delivered histidine in mice and humans. Retrieved from [Link]
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ResearchGate. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Retrieved from [Link]
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